1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-12-9-5-3-2-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3 |
InChI Key |
GWEFQQCMQCZYDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(CCCC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and functional attributes of 1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine with related compounds:
Key Comparative Insights
Substituent Effects on Solubility and Bioavailability The dihydrochloride salt of the isopropyl analog (C₁₁H₂₁Cl₂N₃) exhibits higher aqueous solubility compared to the free base form of the target compound, highlighting the role of salt formation in improving drug-like properties .
Structural Complexity and Pharmacological Activity The tacrine analog (C₁₇H₁₈N₄) demonstrates how fused pyrido rings (vs. cyclohepta in the target compound) can enhance interactions with enzymes like acetylcholinesterase, a trait leveraged in Alzheimer’s drug design .
Crystallographic and Synthetic Insights Crystallographic data for the tacrine analog (monoclinic space group P21/a, β = 112.4°) suggests that bulky substituents like phenyl groups induce distinct packing patterns, which could influence solid-state stability. Synthesis of related compounds often employs multi-step cyclization and functionalization, as seen in tetrazole-coumarin hybrids (), though specific routes for the target compound remain speculative.
Biological Activity
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring fused to a cycloheptane framework, which contributes to its biological activity. The molecular formula is , with a molecular weight of 164.21 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C9H12N2 |
| Molecular Weight | 164.21 g/mol |
| IUPAC Name | 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one |
| CAS Number | 115309-88-1 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization of Precursors : Starting from appropriate pyrazole derivatives and cycloheptane precursors.
- Functional Group Modifications : Utilizing amination and methylation techniques to introduce the methyl group and amine functionality.
- Salt Formation : Reacting the free base with hydrochloric acid to yield the dihydrochloride salt form for enhanced solubility.
These methods ensure high purity and yield of the desired compound .
Biological Activities
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Numerous studies have assessed the compound's antibacterial properties. In one study involving multiple pyrazole derivatives, it was found that certain derivatives displayed significant antibacterial and antibiofilm activities against various pathogens . The mechanism of action appears to involve disruption of bacterial quorum sensing and biofilm formation.
Antiviral Properties
Another area of investigation has been the antiviral activity of pyrazole derivatives against HIV. Compounds structurally similar to this compound have shown promising results in inhibiting HIV replication without targeting the main classes of antiviral drugs . This characteristic is particularly valuable in addressing viral resistance.
Structure-Activity Relationship (SAR)
The SAR studies have identified key functional groups that enhance biological activity. For instance:
| Compound Variant | Activity Level | Notes |
|---|---|---|
| 4-Amino Derivative | High | Effective against HIV |
| Cyano Derivative | Moderate | Potential for further optimization |
These findings underscore the importance of specific substituents on the pyrazole ring in modulating biological activity .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study synthesized several pyrazole derivatives including this compound and evaluated their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that variations in the side chains significantly influenced their effectiveness in inhibiting bacterial growth .
Case Study 2: Antiviral Screening
In another investigation focused on HIV inhibitors from a library of pyrazole compounds, this compound was evaluated for its ability to inhibit viral replication. Results showed a dose-dependent response with minimal cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
